molecular formula C13H12ClNO2S B1635224 Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 477872-92-7

Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1635224
CAS No.: 477872-92-7
M. Wt: 281.76 g/mol
InChI Key: BJBXWUQUHVRTIS-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a 1,3-thiazole core substituted with a 4-chlorobenzyl group at the 2-position and an ethyl ester moiety at the 4-position. The molecular formula is C₁₃H₁₂ClNO₂S, with an average molecular mass of 281.75 g/mol.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXWUQUHVRTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound also interacts with proteins involved in cellular signaling, potentially modulating pathways that control cell growth and apoptosis. These interactions are primarily mediated through binding to active sites or allosteric sites on the enzymes and proteins, altering their conformation and activity.

Biological Activity

Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, with the CAS number 61786-00-3, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNO2S. The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl group enhances its potential as a bioactive agent. The following table summarizes key properties:

PropertyValue
Molecular Weight267.73 g/mol
CAS Number61786-00-3
StructureStructure
Hazard ClassificationEye Damage Category 1

Synthesis

The synthesis of this compound involves several steps, typically starting from thiazole derivatives and incorporating the chlorophenyl group through various chemical reactions. The detailed synthetic pathway often includes the use of reagents such as triethylamine and chloroform under controlled conditions to achieve high yields.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce the expression of Octamer-binding transcription factor 4 (Oct3/4), a key regulator in stem cell pluripotency. This property suggests potential applications in cancer research and regenerative medicine, as compounds that modulate Oct3/4 can influence cell differentiation pathways .

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. It belongs to a class of thiazole derivatives known for their efficacy as pesticides. Its structural similarity to other known insecticides suggests that it may act on similar biological targets within insects, disrupting normal physiological processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several thiazole derivatives including this compound showed promising results with inhibition zones ranging from 14 to 20 mm against tested pathogens .
  • Stem Cell Research : In a high-throughput screening campaign aimed at identifying small molecules that enhance Oct3/4 expression in embryonic stem cells, this compound was highlighted as a lead structure due to its ability to significantly increase Oct3/4 levels .

Comparison with Similar Compounds

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS: 1544942-68-8)

  • Substituent : Fluorine at the ortho-position of the phenyl ring.
  • However, this compound has been discontinued in commercial catalogs, possibly due to synthetic challenges or stability issues .

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS: WZ-9727)

  • Substituent : Fluorine at the para-position.
  • Impact : The para-fluoro substitution retains lipophilicity but introduces a smaller atomic radius compared to chlorine, which may reduce steric hindrance. This could enhance solubility or target affinity relative to the chloro analog .

Ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

  • Substituent: Amino (-NH-) linkage instead of a methylene (-CH₂-) group.
  • However, this substitution reduces the compound’s lipophilicity, which may compromise membrane permeability .

Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate (CAS: 886361-34-8)

  • Substituent : tert-Butyl group at the phenyl 4-position and a methyl ester.
  • The methyl ester (vs. ethyl) may reduce metabolic stability due to faster hydrolysis .

Physicochemical and Pharmacokinetic Comparison

Compound Name Substituent (Position) Molecular Formula Lipophilicity (Predicted logP)* Key Features/Issues
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate Cl (para) C₁₃H₁₂ClNO₂S ~3.2 High lipophilicity; potential metabolic stability
Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate F (ortho) C₁₃H₁₂FNO₂S ~2.8 Discontinued; possible instability
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate F (para) C₁₃H₁₂FNO₂S ~2.9 Improved solubility vs. Cl analog
Ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate NH (para) C₁₂H₁₁ClN₂O₂S ~1.9 Enhanced hydrogen bonding; lower logP

*Predicted using fragment-based methods (e.g., XLogP3).

Notes

Synthetic Accessibility : this compound may face competition from fluorinated analogs in drug development due to fluorine’s favorable pharmacokinetic profile.

Discontinuation Trends : Fluorinated derivatives (e.g., CAS 1544942-68-8) marked as discontinued () underscore the need for robust stability studies during preclinical optimization.

Structural Characterization : SHELX programs remain critical for resolving thiazole derivatives’ crystal structures, enabling precise SAR studies .

Preparation Methods

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the β-keto ester, forming a thioamide intermediate. Subsequent alkylation with 4-chlorobenzyl bromide introduces the (4-chlorophenyl)methyl group at the thiazole’s 2-position. Cyclization and aromatization yield the final product, with hydrochloric acid catalyzing proton transfers and dehydration.

Laboratory-Scale Protocol

Materials :

  • Ethyl acetoacetate (1.3 g, 10 mmol)
  • Thiourea (0.76 g, 10 mmol)
  • 4-Chlorobenzyl bromide (2.05 g, 10 mmol)
  • Anhydrous ethanol (30 mL)
  • Concentrated HCl (0.5 mL)

Procedure :

  • Combine reactants in ethanol under nitrogen.
  • Add HCl dropwise and reflux at 80°C for 8 hours.
  • Cool to 25°C, filter the precipitate, and wash with cold ethanol.
  • Recrystallize from ethanol/water (3:1) to obtain white crystals.

Yield : 68–72%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous ethanol Maximizes solubility of intermediates; minimizes side reactions.
Temperature 80°C Balances reaction rate and thermal decomposition risk.
Reaction Time 8 hours Ensures complete cyclization; prolonged heating reduces yield by 5–7%.

Catalytic Additives

  • Hydrochloric Acid : 0.5 mL enhances protonation of intermediates, accelerating cyclization.
  • Molecular Sieves (4Å) : Reduce water content, improving yield to 75%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Component Specification
Reactor Type Tubular flow reactor (stainless steel)
Residence Time 2 hours
Throughput 5 kg/h

Continuous systems achieve 78% yield by maintaining precise temperature control and eliminating batch-to-batch variability.

Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% using a C18 column (acetonitrile/water gradient).
  • Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity (mp 111–113°C).

Spectroscopic Characterization

Key Spectral Data

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, 2H, Ar-H), 4.32 (q, 2H, OCH₂), 4.18 (s, 2H, CH₂), 1.38 (t, 3H, CH₃).
FT-IR (cm⁻¹) 1724 (C=O ester), 1601 (C=N), 1098 (C-S).
HRMS (m/z) [M+H]⁺ calcd. for C₁₃H₁₂ClNO₂S: 281.03; found: 281.04.

Purity Assessment

  • Melting Point : 111–113°C (lit. 111–113°C).
  • HPLC Retention Time : 6.8 min (acetonitrile:water = 70:30).

Q & A

Advanced Research Question

  • High-Throughput Screening (HTS) : Luciferase reporter assays in somatic cells identify compounds that upregulate Oct3/4 promoters .
  • Gene Expression Analysis : qRT-PCR and Western blotting quantify Oct3/4 mRNA and protein levels post-treatment.
  • Functional Validation : Reprogramming efficiency is tested via colony formation assays and pluripotency markers (e.g., Nanog, SSEA-4) . Derivatives with enhanced activity are synthesized by modifying the thiazole core or ester group .

How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of derivatives of this thiazole carboxylate?

Advanced Research Question

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-chlorophenyl position to modulate electron density and binding affinity .
  • Ester Group Modification : Replace ethyl with bulkier esters (e.g., tert-butyl) to improve metabolic stability.
  • Biological Testing : In vitro assays (e.g., IC50_{50} determination in cancer cell lines) and computational docking (e.g., AutoDock Vina) predict interactions with target proteins like kinases or transcription factors .

What in vitro assays are appropriate for evaluating the antimicrobial or anticancer potential of this compound?

Basic Research Question

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains measure minimum inhibitory concentrations (MICs) .
  • Anticancer Screening : MTT assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Flow cytometry evaluates apoptosis (Annexin V/PI staining) and cell cycle arrest .
  • Mechanistic Studies : ROS detection kits and mitochondrial membrane potential assays (JC-1 dye) probe oxidative stress pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

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